

Spectroscopic Profile of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2-oxoindoline-5-carboxylic acid

Cat. No.: B175990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-2-oxoindoline-5-carboxylic acid**, a compound of interest in medicinal chemistry and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **1-Methyl-2-oxoindoline-5-carboxylic acid**
- CAS Number: 167627-05-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₉NO₃[\[1\]](#)
- Molecular Weight: 191.19 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for **1-Methyl-2-oxoindoline-5-carboxylic acid**. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~12.0 - 13.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~7.8 - 8.0	Doublet	1H	Aromatic (H-6)
~7.7 - 7.9	Singlet	1H	Aromatic (H-4)
~6.8 - 7.0	Doublet	1H	Aromatic (H-7)
~3.5	Singlet	2H	Methylene (-CH ₂ -)
~3.2	Singlet	3H	Methyl (-NCH ₃)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~175	Quaternary	Amide Carbonyl (C=O)
~168	Quaternary	Carboxylic Acid Carbonyl (C=O)
~145	Quaternary	Aromatic (C-7a)
~132	Quaternary	Aromatic (C-5)
~130	Methine	Aromatic (C-6)
~125	Quaternary	Aromatic (C-3a)
~124	Methine	Aromatic (C-4)
~108	Methine	Aromatic (C-7)
~35	Methylene	Methylene (-CH ₂ -)
~26	Methyl	Methyl (-NCH ₃)

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3300 - 2500	Broad, Strong	O-H stretch	Carboxylic Acid
~3050	Medium	C-H stretch	Aromatic
~2950	Medium	C-H stretch	Aliphatic (CH ₂ , CH ₃)
~1710	Strong	C=O stretch	Carboxylic Acid
~1680	Strong	C=O stretch	Amide (Lactam)
~1610, ~1480	Medium	C=C stretch	Aromatic Ring
~1300	Medium	C-O stretch	Carboxylic Acid
~1250	Medium	C-N stretch	Amide

MS (Mass Spectrometry) Data

m/z	Ion
191	[M] ⁺ (Molecular Ion)
174	[M-OH] ⁺
146	[M-COOH] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

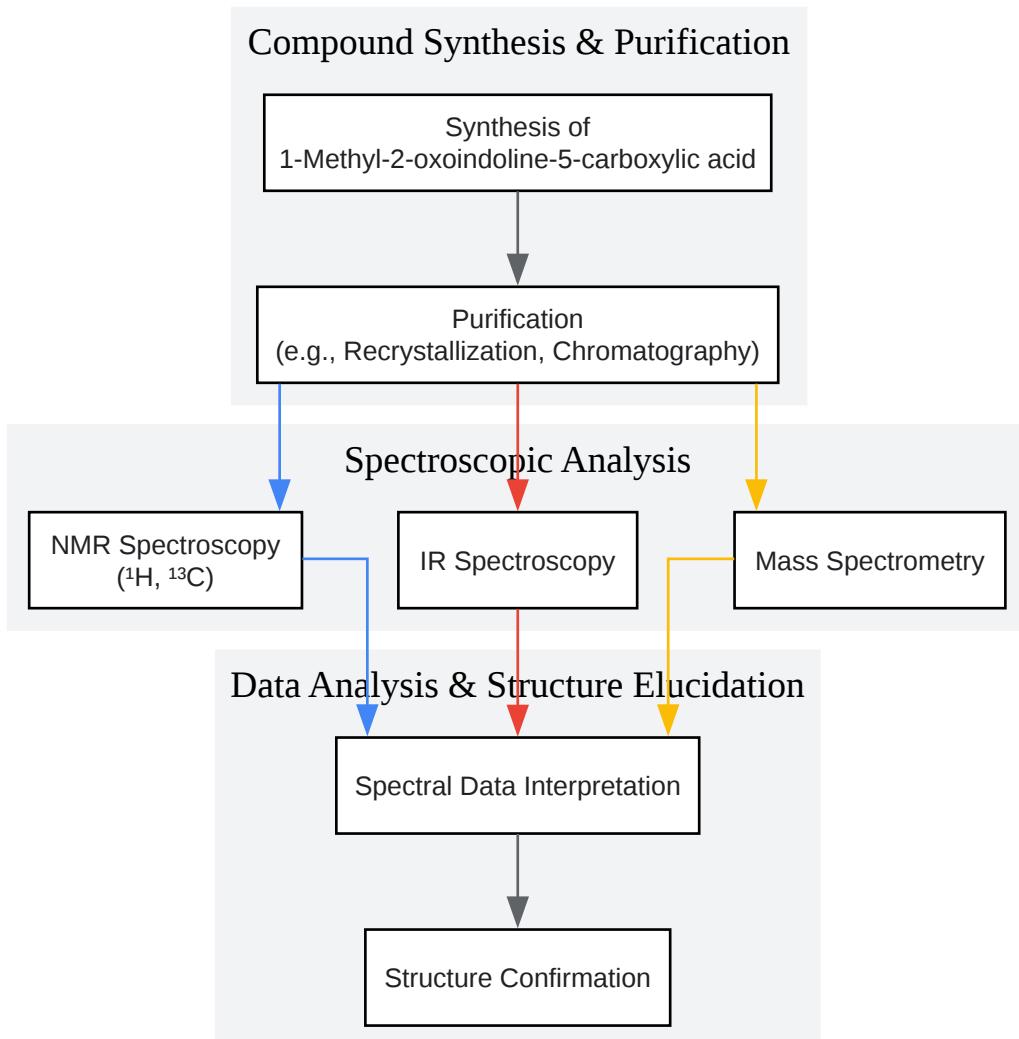
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-Methyl-2-oxoindoline-5-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
- Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (approximately 0-15 ppm).
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the expected range for all carbon environments (approximately 0-200 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

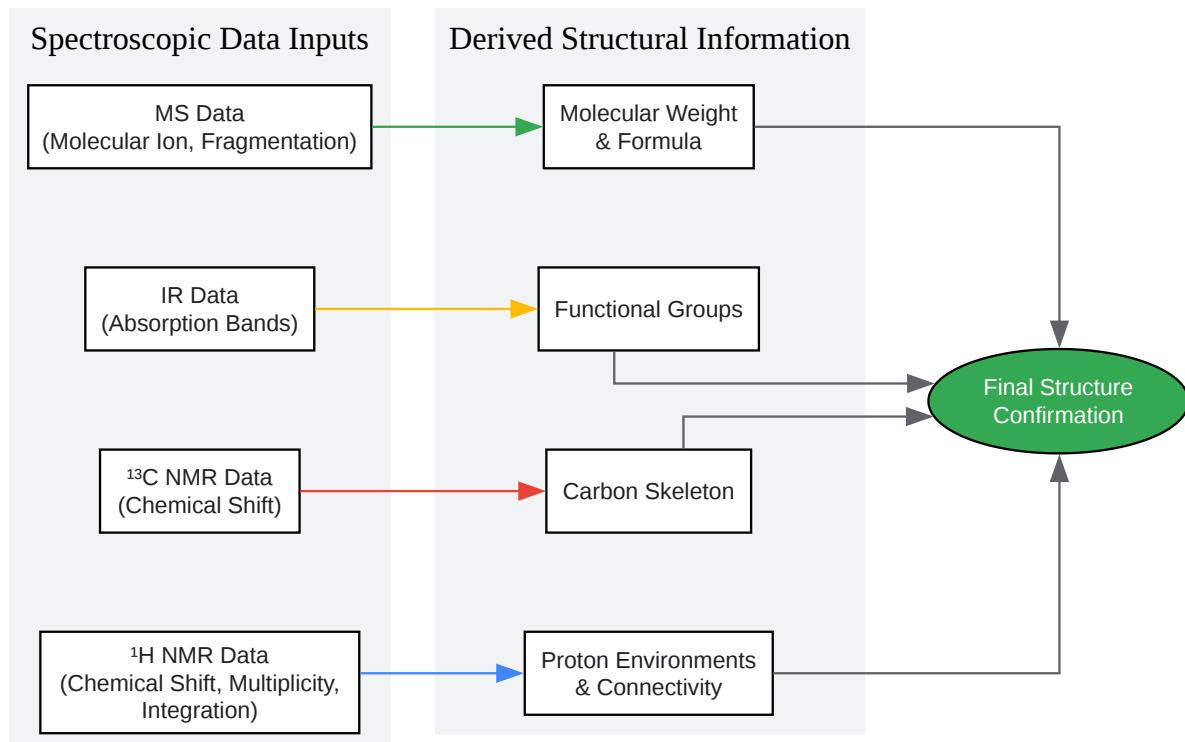
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum (of the empty sample holder or pure KBr pellet) should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z). Acquire the mass spectrum over a relevant mass range.


Workflow and Data Interpretation

The following diagrams illustrate a generalized workflow for the spectroscopic characterization of a chemical compound and the logical relationships in interpreting the resulting data.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Logical flow for interpreting spectroscopic data to confirm a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1-methyl-2-oxoindoline-5-carboxylic acid | 167627-05-6 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b175990#1-methyl-2-oxoindoline-5-carboxylic-acid-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com